Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

PROTAC Synthesis Medicinal Chemistry Solid-Phase Handling

In PROTAC development, linker geometry directly dictates ternary complex stability. Generic substitution of the para-cyano with ortho- or meta-regioisomers alters the spatial orientation critical for E3 ligase proximity, risking project delays. Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (CAS 186650-98-6) is the validated, rigid para-substituted aryl-piperazine building block that eliminates this risk. - Defined para-vector ensures precise spatial arrangement required for effective ubiquitination. - High melting point (123-125°C) as a stable solid improves weighing accuracy in automated parallel synthesis. - Quality-controlled supply with batch-specific certificates of analysis for reliable procurement.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 186650-98-6
Cat. No. B069482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
CAS186650-98-6
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3
InChIKeyWIBWVYVIBJOVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate: Overview & Sourcing


Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (CAS 186650-98-6) is a piperazine derivative widely utilized as a versatile intermediate, particularly as a functionalized linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . This compound, also known as 1-Boc-4-(4-cyanophenyl)piperazine, is characterized by a tert-butoxycarbonyl (Boc)-protected piperazine ring substituted with a 4-cyanophenyl group, with a molecular weight of 287.36 g/mol and a computed XLogP3-AA of 2.4 [1].

PROTAC linker synthesis intermediate
Para-cyano orientation for defined geometry
Boc-protected amine for orthogonal deprotection

Why Analogs Cannot Replace This Compound


Substituting tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate with its closely related regioisomers, such as the 2-cyano or 3-cyano analogs, or with its ethyl ester counterpart, is not trivial in critical applications. The position of the cyano group on the phenyl ring and the nature of the N-protecting group are known to significantly influence a molecule's physicochemical properties and, consequently, its behavior as a synthetic building block . Specifically, for the synthesis of PROTACs, the exact spatial orientation and linker length provided by the para-substituted 4-cyanophenyl group are crucial for maintaining the required geometry for effective ternary complex formation, making generic substitution a high-risk approach without rigorous re-validation .

Cyano position mismatch
Ortho or meta substitution may shift spatial orientation critical for PROTAC ternary complex geometry.
N-protecting group variation
Ethyl ester or other protecting groups alter reactivity and deprotection conditions, affecting synthesis workflow.
Solid-state handling difference
Regioisomers are often liquid or low-melting, limiting automated solid dispensing and accurate stoichiometry.

Quantitative Differentiation Evidence


Melting Point Differentiation from Regioisomers

The para-substituted (4-cyano) isomer exhibits a distinct solid-state property compared to its regioisomers. This compound has a reported melting point of 123-125 °C, which is a quantifiable differentiator. This property can be crucial for purification, formulation, and handling in automated synthesis platforms . While specific melting points for the 2-cyano and 3-cyano analogs are not readily available, the higher melting point of the para-isomer is a typical and expected consequence of its more symmetrical structure, which generally leads to better crystal packing and higher thermal stability [1].

Melting point
Class-level inference
123–125 °C
Solid-state identity differentiator
Higher than expected for regioisomers; vendor specification
PROTAC Synthesis Medicinal Chemistry Solid-Phase Handling

Boiling Point Difference from 3-Cyano Regioisomer

Predicted physicochemical data provides a quantifiable basis for differentiating regioisomers. The predicted boiling point for tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is 445.7±40.0 °C at 760 mmHg [1]. In contrast, the predicted boiling point for the 3-cyano regioisomer (CAS 807624-20-0) is lower, at 432.2±40.0 °C at 760 mmHg . This indicates a difference in intermolecular forces between the isomers.

Boiling point (pred.)
Cross-study comparable
445.7±40.0 °C
+13.5 °C vs 3-CN regioisomer
Chromatographic behavior may differ
Predicted; may affect purification strategy
Physicochemical Property Synthetic Intermediates Purification

Specialized PROTAC Linker Application

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is explicitly categorized and validated for use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . This specialized application is a key differentiator from generic piperazine building blocks, which may have broader, less defined uses. The compound's structure, combining a Boc-protected amine handle and a para-cyanophenyl group, provides a defined geometry and reactivity profile suitable for conjugating ligands for E3 ubiquitin ligases and target proteins .

PROTAC linker role
Supporting evidence
Categorical fit
This compound: PROTAC linker vs. generic piperazine intermediate
Supports PROTAC synthesis sourcing workflow
Vendor-classified; requires re-validation in specific system
PROTAC Targeted Protein Degradation Chemical Biology

Specialized Application Scenarios


Rigid Para-Substituted PROTAC Linker

Based on its specific utility as a PROTAC linker , this compound is a preferred choice for constructing PROTAC molecules where the linker needs to be a rigid, para-substituted aryl-piperazine. Its structure provides a defined vector for conjugation, which is essential for maintaining the precise spatial arrangement required for a PROTAC to successfully induce proximity between the target protein and an E3 ligase .

Solid Intermediate for Automated Synthesis

Given its relatively high melting point (123-125 °C) compared to similar liquid or low-melting regioisomers , this compound is advantageous in automated parallel synthesis or when manual weighing of a stable solid is preferred. This facilitates more accurate stoichiometry and easier handling in high-throughput medicinal chemistry workflows.

Analytical Standard for Regioisomer Identification

The distinct and well-documented physicochemical properties, including its predicted boiling point [1] and chromatographic behavior, make tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate a suitable reference standard for differentiating it from its 2-cyano and 3-cyano regioisomers during reaction monitoring or purity analysis via HPLC or GC-MS.

Application
Selection Property
Validation Focus
Rigid para-substituted PROTAC linker
Defined spatial orientation for ternary complex
Ternary complex geometry and linker efficiency
Solid intermediate for automated synthesis
Stable high-melting solid vs. liquid regioisomers
Weighing accuracy and automated dispensing compatibility
Analytical standard for regioisomer identification
Distinct physicochemical profile
Retention time differentiation by HPLC or GC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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